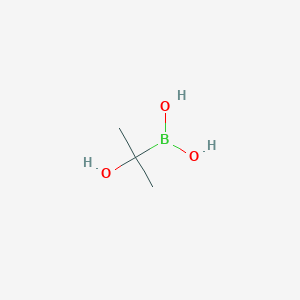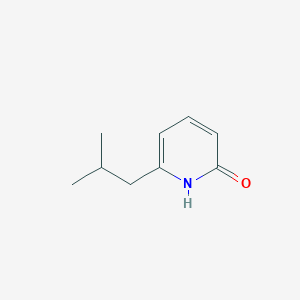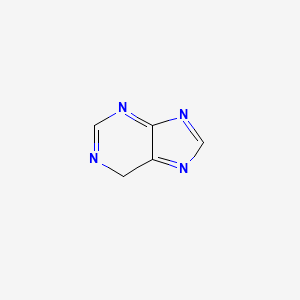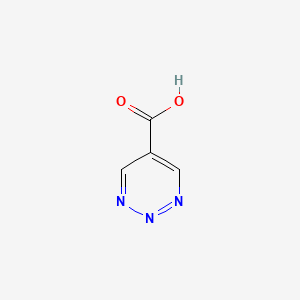
(2-Hydroxypropan-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropan-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hydroxypropan-2-yl moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (2-Hydroxypropan-2-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxypropan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used for the oxidation of boronic acids.
Reduction: Borane (BH3) is a typical reducing agent for boronic acids.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Applications De Recherche Scientifique
(2-Hydroxypropan-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Hydroxypropan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in sensing applications and enzyme inhibition. For example, in the presence of hydrogen peroxide (H2O2), boronic acids can be oxidized to form boronic esters, which can then interact with target molecules .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Similar in structure but with a phenyl group instead of a hydroxypropan-2-yl group.
Methylboronic acid: Contains a methyl group instead of a hydroxypropan-2-yl group.
Ethylboronic acid: Features an ethyl group in place of the hydroxypropan-2-yl group.
Uniqueness: (2-Hydroxypropan-2-yl)boronic acid is unique due to its hydroxypropan-2-yl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring reversible covalent bonding with diols and other Lewis bases .
Propriétés
Formule moléculaire |
C3H9BO3 |
|---|---|
Poids moléculaire |
103.92 g/mol |
Nom IUPAC |
2-hydroxypropan-2-ylboronic acid |
InChI |
InChI=1S/C3H9BO3/c1-3(2,5)4(6)7/h5-7H,1-2H3 |
Clé InChI |
AQHGCRKACLABAI-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)(C)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)


![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)




![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)




